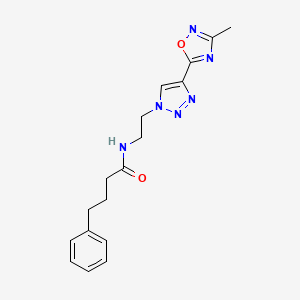

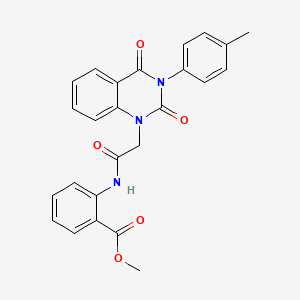

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocyclic rings often involves multi-step synthetic routes that include cyclization reactions, nucleophilic substitutions, and click chemistry approaches. For example, compounds with antimicrobial activity have been synthesized through reactions that utilize NMR and IR spectroscopy for characterization, demonstrating the complexity and precision required in such syntheses (Ustabaş et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic methods and computational chemistry. Density functional theory (DFT) is a common tool for predicting and analyzing the geometrical structure parameters, vibrational frequencies, and electronic properties, providing insights into the molecular behavior and reactivity (Kara et al., 2021).

Chemical Reactions and Properties

Compounds featuring oxadiazole and triazole rings engage in various chemical reactions, including nucleophilic substitution and cycloaddition. These reactions are pivotal for further functionalization and for modulating the biological activity of the compounds. The antimicrobial and antifungal activities of these compounds highlight their significant reactivity and potential for drug development (Venkatagiri et al., 2018).

科学的研究の応用

Anticancer Properties

Research has demonstrated that derivatives of 1,3,4-oxadiazole and 1,2,4-triazole, closely related to the chemical structure , have been synthesized and evaluated for their potential anticancer activities. For instance, a study highlighted the synthesis of various benzamides derived from 1,3,4-oxadiazol and 1,2,3-trimethoxyphenyl, showing moderate to excellent anticancer activity against several cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Activity

Compounds containing the 1,2,4-oxadiazole and triazole moieties have also been investigated for their antimicrobial properties. A notable study synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, demonstrating good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Neuroprotective and Anticonvulsant Effects

Further research into N-(substituted benzothiazol-2-yl)amides, which share a similar pharmacophore with the compound , has uncovered significant anticonvulsant and neuroprotective effects. One compound in particular, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, displayed effective median doses in several neuroprotective and anticonvulsant models (Hassan et al., 2012).

Catalysis in Aqueous Media

Compounds with structural elements of 1,2,4-oxadiazole and 1,2,3-triazole have been utilized in catalysis, demonstrating the versatility of these structures in synthetic chemistry. One study synthesized palladium(II) complexes using these ligands, which proved to be high-turnover-number catalysts for C-C cross-coupling reactions in green chemistry conditions (Bumagin et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-13-19-17(25-21-13)15-12-23(22-20-15)11-10-18-16(24)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRHKAQYPHZTHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)

![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2498400.png)

![(5-Bromopyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2498401.png)

![Ethyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2498402.png)

![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B2498403.png)

![(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2498407.png)

![N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2498413.png)

![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)